molecular formula C36H39FN4O5 B586872 Iloperidone Dimer Impurity CAS No. 1375651-23-2

Iloperidone Dimer Impurity

Katalognummer B586872
CAS-Nummer: 1375651-23-2
Molekulargewicht: 626.729
InChI-Schlüssel: RUNPLXZHXLMWFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iloperidone Dimer Impurity is a compound related to Iloperidone, an antipsychotic medication . It has a molecular formula of C36H39FN4O5 .


Synthesis Analysis

The synthesis of Iloperidone and its impurities, including the dimer impurity, involves several processes . The process includes the identification of five closely related substances (unknown impurities) and four process-related (known impurities) substances . The impurities were identified during the development of laboratory processes and pilot scale preparation of Iloperidone .


Molecular Structure Analysis

The Iloperidone Dimer Impurity molecule contains a total of 91 bonds . There are 52 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 1 double bond, 26 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 aromatic tertiary amine .


Physical And Chemical Properties Analysis

Iloperidone Dimer Impurity has a molecular weight of 626.72 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analysis and Quality Control

The application of Ultra Performance Liquid Chromatography (UPLC) in the pharmaceutical industry is crucial for the quantitative determination of Iloperidone and its impurities. A specific, sensitive, and precise reverse-phase UPLC method has been developed to determine Iloperidone, its related compounds, and degradation products in both bulk and dosage forms . This method offers substantial improvements in chromatographic resolution, speed, and sensitivity compared to conventional HPLC techniques, utilizing sub-2 mm particles for the stationary phase .

Stability-Indicating Method Development

Iloperidone Dimer Impurity plays a significant role in stability-indicating method development. The impurity can be used to demonstrate the stability-indicating capability of analytical methods. For instance, a UPLC method has been validated to withstand forced degradation under acidic, alkaline, oxidative, photolytic, and thermal conditions . This ensures that the method is robust and reliable for long-term pharmaceutical use.

Degradation Product Analysis

Understanding the degradation products of pharmaceutical compounds is essential for drug safety and efficacy. Iloperidone Dimer Impurity is analyzed to identify degradation products that may form under various conditions. The UPLC method mentioned earlier is applied successfully for this purpose, ensuring that any degradation does not compromise the drug’s quality .

Method Validation According to ICH Guidelines

The International Conference on Harmonization (ICH) guidelines are the gold standard for pharmaceutical method validation. The UPLC method for Iloperidone and its impurities, including the dimer impurity, has been validated according to these guidelines. This includes assessments of specificity, limit of detection, limit of quantification, linearity, accuracy, precision, ruggedness, and robustness .

Comparison with Conventional HPLC

The UPLC method for analyzing Iloperidone Dimer Impurity is compared with conventional High-Performance Liquid Chromatography (HPLC). The comparison focuses on analysis time, efficiency, and sensitivity, highlighting the advantages of UPLC over traditional methods .

Drug Substance and Drug Product Quality Control

The validated UPLC method is employed for the quality control of both drug substances and drug products containing Iloperidone. This includes the routine testing of pharmaceutical products to ensure they meet the required purity, potency, and quality standards .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Iloperidone Dimer Impurity can be achieved through a convergent synthesis approach.", "Starting Materials": [ "Iloperidone", "4-Piperidone", "Sodium borohydride", "Benzaldehyde", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of intermediate A", "Iloperidone is reacted with 4-piperidone in ethanol in the presence of sodium borohydride to produce intermediate A", "Step 2: Synthesis of intermediate B", "Benzaldehyde is reacted with intermediate A in ethanol in the presence of acetic acid to produce intermediate B", "Step 3: Synthesis of Iloperidone Dimer Impurity", "Intermediate B is reacted with sodium acetate in ethanol in the presence of hydrochloric acid and sodium hydroxide to produce Iloperidone Dimer Impurity" ] }

CAS-Nummer

1375651-23-2

Produktname

Iloperidone Dimer Impurity

Molekularformel

C36H39FN4O5

Molekulargewicht

626.729

IUPAC-Name

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

InChI

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3

InChI-Schlüssel

RUNPLXZHXLMWFP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.